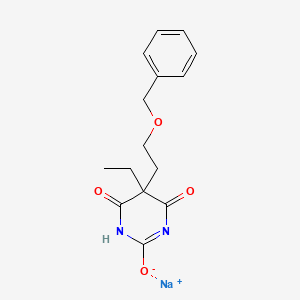
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt is a derivative of barbituric acid, a compound known for its central nervous system depressant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of barbituric acid with 2-benzyloxyethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation methods to remove the benzyloxy group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyloxyethyl aldehydes or carboxylic acids.
Reduction: Ethyl-substituted barbituric acid derivatives.
Substitution: Various alkylated barbituric acid derivatives.
Aplicaciones Científicas De Investigación
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of central nervous system disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt involves its interaction with central nervous system receptors. The compound can bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. Additionally, the benzyloxyethyl group may influence its binding affinity and selectivity for different receptor subtypes .
Comparación Con Compuestos Similares
Similar Compounds
Barbituric acid: The parent compound, known for its sedative properties.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt is unique due to the presence of the benzyloxyethyl group, which can modify its pharmacokinetic and pharmacodynamic properties. This structural modification can lead to differences in its therapeutic effects, receptor binding affinity, and metabolic stability compared to other barbiturates .
Propiedades
Número CAS |
66942-02-7 |
|---|---|
Fórmula molecular |
C15H17N2NaO4 |
Peso molecular |
312.30 g/mol |
Nombre IUPAC |
sodium;5-ethyl-4,6-dioxo-5-(2-phenylmethoxyethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C15H18N2O4.Na/c1-2-15(12(18)16-14(20)17-13(15)19)8-9-21-10-11-6-4-3-5-7-11;/h3-7H,2,8-10H2,1H3,(H2,16,17,18,19,20);/q;+1/p-1 |
Clave InChI |
NLTXCCGSKUCJAP-UHFFFAOYSA-M |
SMILES canónico |
CCC1(C(=O)NC(=NC1=O)[O-])CCOCC2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















